molecular formula C24H25ClF3NO2 B12715985 Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride CAS No. 119585-08-9

Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride

Cat. No.: B12715985
CAS No.: 119585-08-9
M. Wt: 451.9 g/mol
InChI Key: JPHOASQVODKAON-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the trifluoromethyl group. The next step involves the esterification of the benzoic acid with the appropriate alcohol. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The naphthalenyl group provides additional binding interactions, stabilizing the compound’s association with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester
  • Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl amide
  • Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ketone

Uniqueness

The hydrochloride salt form of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester is unique due to its enhanced solubility in water, which can be advantageous in biological and medicinal applications. Additionally, the combination of functional groups in this compound provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.

Properties

CAS No.

119585-08-9

Molecular Formula

C24H25ClF3NO2

Molecular Weight

451.9 g/mol

IUPAC Name

[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 3-(trifluoromethyl)benzoate;hydrochloride

InChI

InChI=1S/C24H24F3NO2.ClH/c1-28(2)14-13-19(22-12-6-8-17-7-3-4-11-21(17)22)16-30-23(29)18-9-5-10-20(15-18)24(25,26)27;/h3-12,15,19H,13-14,16H2,1-2H3;1H

InChI Key

JPHOASQVODKAON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(COC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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